molecular formula C7H5ClFNO3S B14847977 6-Acetyl-4-fluoropyridine-2-sulfonyl chloride

6-Acetyl-4-fluoropyridine-2-sulfonyl chloride

Cat. No.: B14847977
M. Wt: 237.64 g/mol
InChI Key: LIHXGALFDIIMFB-UHFFFAOYSA-N
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Description

6-Acetyl-4-fluoropyridine-2-sulfonyl chloride is an organic compound with the molecular formula C7H5ClFNO3S and a molecular weight of 237.64 g/mol . This compound is characterized by the presence of an acetyl group, a fluorine atom, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-fluoropyridine-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a fluoropyridine derivative. One common method is the reaction of 6-acetyl-4-fluoropyridine with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-fluoropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonates, and other substituted pyridine derivatives .

Scientific Research Applications

6-Acetyl-4-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetyl-4-fluoropyridine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often facilitated by the presence of catalysts and specific reaction conditions .

Properties

Molecular Formula

C7H5ClFNO3S

Molecular Weight

237.64 g/mol

IUPAC Name

6-acetyl-4-fluoropyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H5ClFNO3S/c1-4(11)6-2-5(9)3-7(10-6)14(8,12)13/h2-3H,1H3

InChI Key

LIHXGALFDIIMFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)F)S(=O)(=O)Cl

Origin of Product

United States

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